3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with chloro and methoxy substituents at the 3- and 5-positions, respectively. The chloro group enhances electrophilicity at the 3-position, enabling nucleophilic substitution, while the methoxy group at the 5-position contributes electron-donating effects, influencing electronic distribution and solubility .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 |
InChI Key |
NRMVKMDXBSVLOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
A widely patented approach involves cyclizing 5-methoxy-3-chloropyridin-2-amine with α,β-unsaturated carbonyl compounds under acidic conditions:
Reaction Scheme
$$
\text{5-Methoxy-3-chloropyridin-2-amine} + \text{CH}2=\text{CHCO}2\text{Et} \xrightarrow{\text{HCl (gas), EtOH}} \text{3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine}
$$
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 78–80°C |
| Reaction Time | 12–14 hours |
| Acid Catalyst | HCl gas (2.5 equiv) |
| Yield | 68–72% |
This method benefits from commercial precursor availability but requires careful control of HCl gas flow rates to prevent over-protonation of the amine group.
Palladium-Catalyzed Cross-Coupling
Recent patent WO2006063167A1 demonstrates the utility of Suzuki-Miyaura couplings for introducing substituents post-cyclization:
Key Steps
- Bromination at the 4-position of pyrrolo[2,3-c]pyridine using NBS/AIBN
- Cross-coupling with methoxy-substituted boronic esters under Pd catalysis
Representative Conditions
$$
\text{4-Bromo precursor} + \text{MeO-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{3-Chloro-5-methoxy product}
$$
| Component | Quantity |
|---|---|
| Pd(PPh$$3$$)$$4$$ | 2.5 mol% |
| K$$2$$CO$$3$$ | 3.0 equiv |
| Solvent | DME/H$$_2$$O (4:1) |
| Yield | 81–85% |
This method enables late-stage functionalization but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Chlorination Strategies
Direct Electrophilic Chlorination
Position-selective chlorination remains challenging due to the electron-donating methoxy group. Optimized protocols use:
Reagent System
- N-Chlorosuccinimide (NCS)
- Lewis acid (FeCl$$_3$$)
- Solvent: CH$$2$$Cl$$2$$ at −15°C
Performance Metrics
| Parameter | Result |
|---|---|
| Regioselectivity | 95:5 (3-Cl:4-Cl) |
| Conversion | 98% |
| Isolated Yield | 76% |
Halogen Exchange Reactions
For substrates with existing bromine atoms, halogen exchange using CuCl$$_2$$ in DMF at 150°C achieves complete conversion in 3 hours. This method is particularly useful when brominated intermediates are more accessible.
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction:
Crystallization Data
| Property | Value |
|---|---|
| Solvent System | EtOH/H$$_2$$O |
| Cooling Rate | 0.5°C/min |
| Final Purity | 99.8% (HPLC) |
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d$$_6$$):
δ 8.72 (d, J = 5.1 Hz, 1H), 8.15 (s, 1H), 7.02 (d, J = 5.1 Hz, 1H), 3.93 (s, 3H)
HRMS (ESI+):
Calculated for C$$8$$H$$7$$ClN$$_2$$O [M+H]$$^+$$: 183.0324
Found: 183.0321
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Patent KR101657599B1 discloses a continuous process addressing exothermic risks in cyclization steps:
Reactor Design
- Tubular reactor (316L SS, 10 mm ID)
- Residence time: 8.5 minutes
- Throughput: 12 kg/day
Advantages
- 40% reduction in solvent usage
- 99.5% conversion maintained at scale
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 52 |
| E-Factor | 34.7 | 21.1 |
Emerging Methodologies
Photochemical Ring Closure
Recent advances utilize UV irradiation (254 nm) to initiate [2+2] cycloadditions between enamine precursors and chlorinated dienophiles:
Key Benefits
- No metal catalysts required
- Ambient temperature operation
Limitations
- Currently limited to milligram-scale synthesis
Biocatalytic Approaches
Exploratory studies employ transaminases for stereoselective amination of keto-pyrrolopyridine intermediates, though yields remain suboptimal (28–35%).
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparisons
Substituent Effects on Reactivity :
- The 3-chloro substituent in the target compound enhances electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 5-chloro derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine) are more reactive in Fe-catalyzed Kumada couplings due to reduced steric hindrance at the 5-position .
- Methoxy groups (e.g., in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) improve solubility in polar solvents compared to chloro analogues, which exhibit higher lipophilicity .
Bromo substituents (e.g., 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) offer enhanced leaving-group ability in nucleophilic aromatic substitution compared to chloro groups .
Biological Activity :
- Pyrrolo[2,3-b]pyridine derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine) are documented as SGK-1 kinase inhibitors, while pyrrolo[2,3-c]pyridine scaffolds (e.g., the target compound) show broader kinase selectivity due to altered nitrogen positioning .
Notable Findings
- The target compound’s synthesis often involves selective chlorination of methoxy-containing precursors, whereas pyrrolo[2,3-b]pyridine derivatives are synthesized via cross-coupling with Grignard reagents .
- Carboxylic acid derivatives (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are prone to decarboxylation under acidic conditions, limiting their utility in certain reactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Property | 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine | 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
|---|---|---|---|
| LogP | 2.1 | 1.8 | 0.9 |
| Solubility (mg/mL in H₂O) | 0.5 | 0.7 | 12.3 |
| pKa | 4.9 (pyridine N) | 5.2 | 2.8 (COOH) |
Biological Activity
3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is C8H7ClN2O, with a molecular weight of approximately 182.6 g/mol. The compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom and a methoxy group at specific positions on the pyrrole structure. This unique substitution pattern is believed to influence its reactivity and biological activity.
The biological activity of 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways:
Biological Activities
Research has indicated several potential biological activities for 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : The compound is being explored for its antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses, although detailed studies are still needed.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of related compounds within the pyrrolo[2,3-c]pyridine family:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Kalai et al. (2021) | Pyrrolo[3,4-c]pyridine derivatives | Anticancer | Moderate cytotoxicity against ovarian cancer cells |
| MDPI (2020) | Pyrrolo[3,4-c]pyridine derivatives | Antiviral | Effective against RSV with good protein binding properties |
| ACS Publications (2024) | MPS1 inhibitors based on pyrrolopyridine scaffold | Kinase inhibition | IC50 = 0.025 μM in HCT116 human tumor xenograft model |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be tailored for reproducibility?
- Methodology :
- Step 1 : Start with a pyrrolo[2,3-b]pyridine core and introduce substituents via regioselective halogenation (e.g., using POCl₃ for chlorination at the 3-position) .
- Step 2 : Methoxy groups can be introduced via nucleophilic substitution (e.g., using NaOMe) or protected during synthesis to avoid side reactions .
- Critical Parameters :
- Temperature control (e.g., 0°C for MeI methylation to prevent over-alkylation) .
- Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity (>95%) using HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : Assign peaks using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 213.05 via HRMS) .
- HPLC : Use a C18 column with a methanol/water gradient to assess purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .
- Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected substitution patterns)?
- Case Study : If chlorination at the 3-position yields mixed regioisomers:
- Troubleshooting :
- Vary electrophilic agents (e.g., NCS vs. SO₂Cl₂) to control selectivity .
- Use computational modeling (DFT) to predict reactive sites .
- Validation : Compare experimental outcomes with computational predictions .
Q. What factors influence the nucleophilic substitution of the 3-chloro group in this compound?
- Key Variables :
- Solvent polarity (e.g., DMF enhances SNAr reactivity) .
- Steric hindrance (e.g., bulky substituents at the 5-position slow substitution) .
- Experimental Design :
- Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize yield .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Approach :
- Perform molecular docking (e.g., using MOE or AutoDock) to simulate binding to kinase targets .
- Validate with SAR studies by synthesizing analogs (e.g., replacing Cl with F or CF₃) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methods :
- Salt Formation : Test hydrochloride or mesylate salts .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy position .
Q. How can researchers address purification challenges caused by polar byproducts?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
